ethyl 4-[(3-fluorophenyl)methoxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 4-[(3-fluorophenyl)methoxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a 3-fluorophenylmethoxy group at position 4, a phenyl ring at position 1, and an ethyl ester at position 2. The fluorine atom on the phenylmethoxy group enhances lipophilicity and metabolic stability, while the ester moiety at position 3 provides a handle for further chemical modifications [12].
Properties
IUPAC Name |
ethyl 4-[(3-fluorophenyl)methoxy]-6-oxo-1-phenylpyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O4/c1-2-26-20(25)19-17(27-13-14-7-6-8-15(21)11-14)12-18(24)23(22-19)16-9-4-3-5-10-16/h3-12H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPMAAIVPBYKCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC(=CC=C2)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(3-fluorophenyl)methoxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to various reactions to form the final product. The key steps include:
Formation of the Fluorophenyl Intermediate: This step involves the reaction of a fluorobenzene derivative with a suitable reagent to introduce the methoxy group.
Cyclization: The intermediate is then cyclized to form the dihydropyridazine ring.
Esterification: The final step involves the esterification of the carboxylate group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(3-fluorophenyl)methoxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 4-[(3-fluorophenyl)methoxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a complex organic compound belonging to the pyridazine class of derivatives. It is characterized by a fluorophenyl group, a methoxy group, and a dihydropyridazine ring.
Potential Applications
This compound is of interest because of its potential biological activities, specifically its antimicrobial properties.
Antimicrobial Activity:
In vitro studies reveal that the compound has antimicrobial activity against various bacterial pathogens. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Escherichia coli | 31.25 - 125 |
| Pseudomonas aeruginosa | 62.5 - 250 |
| Candida albicans | 15.625 - 62.5 |
The compound's antimicrobial effects may be due to several mechanisms:
- Inhibition of cell wall synthesis
- Disruption of membrane integrity
- Inhibition of biofilm formation in pathogens such as Staphylococcus epidermidis
Chemical Reactions
This compound can undergo chemical reactions, including:
- Oxidation: Using oxidizing agents like potassium permanganate () and chromium trioxide ().
- Reduction: Using reducing agents like lithium aluminum hydride () and sodium borohydride ().
- Substitution: Using reagents like halogens (, ) and nucleophiles (, ).
Mechanism of Action
The mechanism of action of ethyl 4-[(3-fluorophenyl)methoxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations and Physicochemical Properties
Key structural variations among pyridazine derivatives include substituents at positions 1, 4, and 5, which influence solubility, melting points, and reactivity. Below is a comparative analysis of select analogues:
Key Observations:
- Electron-Withdrawing Groups (EWGs): Compounds with EWGs (e.g., trifluoromethyl, nitro) often exhibit lower melting points and reduced yields due to steric and electronic effects. For example, compound 12g (4-nitrophenyl substituent) has a yield of 40% [3].
- Electron-Donating Groups (EDGs): EDGs like methoxy (12e) or hydroxy (12d) correlate with higher yields (81–95%) and elevated melting points, likely due to enhanced crystallinity [3].
Biological Activity
Ethyl 4-[(3-fluorophenyl)methoxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of dihydropyridazine derivatives, characterized by the following structure:
- Molecular Formula : CHFNO
- Molecular Weight : 348.35 g/mol
- IUPAC Name : this compound
This structure incorporates a fluorinated phenyl group, which is often associated with enhanced biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound.
In Vitro Studies
In vitro evaluations have shown that this compound exhibits significant antimicrobial activity against a range of bacterial pathogens. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Escherichia coli | 31.25 - 125 |
| Pseudomonas aeruginosa | 62.5 - 250 |
| Candida albicans | 15.625 - 62.5 |
These results suggest that the compound may be effective in treating infections caused by both Gram-positive and Gram-negative bacteria as well as fungi .
The compound appears to exert its antimicrobial effects through several mechanisms:
- Inhibition of Cell Wall Synthesis : The presence of the dihydropyridazine moiety may interfere with peptidoglycan synthesis.
- Disruption of Membrane Integrity : The fluorinated phenyl group can enhance membrane permeability, leading to cell lysis.
- Inhibition of Biofilm Formation : Studies have shown that this compound can inhibit biofilm formation in pathogens like Staphylococcus epidermidis, which is crucial for chronic infections .
Study 1: Efficacy Against MRSA
A study conducted on methicillin-resistant Staphylococcus aureus (MRSA) demonstrated that this compound exhibited a significant reduction in biofilm formation. The biofilm inhibition concentration (MBIC) was found to be approximately 62.216 μg/mL . This highlights the potential for this compound in treating persistent infections.
Study 2: Synergistic Effects with Other Antimicrobials
Another investigation explored the synergistic effects of this compound when used in combination with traditional antibiotics such as ciprofloxacin. The combination therapy showed enhanced efficacy against resistant strains, suggesting that it could be an effective adjunct in antibiotic treatments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
